molecular formula C24H25N5O3 B3212715 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105214-18-3

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3212715
CAS No.: 1105214-18-3
M. Wt: 431.5
InChI Key: YESTYSSGRSSINT-UHFFFAOYSA-N
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Description

This compound features a pyrimidoindole core fused with a piperazine moiety substituted with a 4-methoxyphenyl group and a 3-oxopropyl linker. Its molecular formula is C₂₇H₂₈N₆O₃, with a molecular weight of 484.55 g/mol . The compound is part of a broader class of pyrimidoindole derivatives studied for their kinase inhibition, receptor binding, and heterocyclic diversity .

Properties

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-32-18-8-6-17(7-9-18)27-12-14-28(15-13-27)21(30)10-11-29-16-25-22-19-4-2-3-5-20(19)26-23(22)24(29)31/h2-9,16,26H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESTYSSGRSSINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Coupling with Pyrimidoindole Core: The piperazine intermediate is then coupled with a pyrimidoindole derivative through a condensation reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Cyclization: The final step involves cyclization to form the desired compound, which may require specific conditions such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Modifications to the piperazine substituent significantly alter physicochemical and pharmacological properties.

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features/Effects
Target Compound (3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-...) 4-Methoxyphenyl C₂₇H₂₈N₆O₃ 484.55 Balanced lipophilicity; methoxy group provides moderate electron-donating effects .
3-(4-Ethoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-... 4-Ethoxyphenyl C₂₈H₃₁N₅O₃S 517.65 Increased lipophilicity due to ethoxy group; may enhance membrane permeability .
CDD-1431 (N-(3-(4-(5-Methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-...) Sulfamoylphenyl C₃₄H₃₆N₈O₅S 692.79 Sulfonamide group introduces hydrogen-bonding potential; likely improves solubility .
F797-0198 (3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-...) Furan-2-carbonyl C₂₃H₂₃N₅O₄ 433.47 Furan adds electron-rich character; may reduce metabolic stability .

Key Observations :

  • Methoxy vs.
  • Sulfonamide vs. Aryl Groups : CDD-1431’s sulfonamide group () enhances solubility but may reduce CNS penetration compared to the target compound’s methoxyphenyl group.

Modifications to the Pyrimidoindole Core

Variations in the pyrimidoindole scaffold influence binding affinity and selectivity.

Compound Name Pyrimidoindole Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Effects
Target Compound 3-Oxopropyl linker C₂₇H₂₈N₆O₃ 484.55 The oxopropyl linker may confer conformational flexibility for receptor interactions .
3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one Propylsulfanyl C₂₀H₁₈N₄OS 366.45 Sulfur atom increases hydrophobicity; potential for disulfide bond formation .
8-Methoxy-5-methyl-3-(3-morpholin-4-ylpropyl)pyrimido[5,4-b]indol-4-one Morpholinopropyl C₂₂H₂₇N₅O₂ 401.49 Morpholine improves solubility; propyl chain may enhance binding pocket occupancy .

Key Observations :

  • Linker Flexibility : The target compound’s 3-oxopropyl linker () likely offers greater flexibility than rigid substituents like propylsulfanyl (), aiding in target engagement.
  • Solubility vs. Hydrophobicity : Morpholine-containing analogs () prioritize solubility, whereas sulfur-containing derivatives () emphasize hydrophobic interactions.

Receptor Binding and Selectivity

highlights pyrimidoindole-piperazine hybrids targeting adrenergic receptors. For example:

  • 3-[2-[4-(4-Tert-butylphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione : Exhibits a Ki of 1.00 × 10¹⁷ nM for ADRA1A, indicating weak binding .
  • 3-[2-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethyl]-5H-pyrimido[5,4-b]indol-4-one : Substituent position (2-ethoxy vs. 4-methoxy) may critically influence receptor affinity .

Implications for Target Compound : The target compound’s 4-methoxyphenyl group may optimize steric and electronic interactions with receptors compared to bulkier tert-butyl or ortho-substituted aryl groups.

Biological Activity

The compound 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 1105214-18-3) is a pyrimidoindole derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrimidine ring fused with an indole moiety .
  • A piperazine ring substituted with a methoxyphenyl group .
  • A 3-oxopropyl side chain .

These structural features contribute to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as:

  • An anticancer agent .
  • An antibacterial and antifungal agent .
  • A potential neurological therapeutic .

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar Mannich bases display cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The mechanism is often attributed to the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .

Cell LineIC50 (μM)Reference
HeLa< 10
HepG2< 20
A549< 15

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Studies show that it can inhibit the growth of several pathogenic bacteria and fungi. The presence of the piperazine ring is often linked to enhanced interaction with microbial targets.

MicroorganismActivityReference
Staphylococcus aureusEffective
Candida albicansModerate

The biological activity of the compound is believed to stem from its ability to interact with various biological targets:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as DNA topoisomerases or other kinases involved in cancer proliferation.
  • Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have investigated the efficacy of related compounds in vivo and in vitro:

  • Study on Anticancer Effects : In a study involving mice with induced tumors, administration of a related piperazine derivative resulted in a significant reduction in tumor size compared to control groups .
  • Antibacterial Efficacy : A clinical trial assessed the effectiveness of a piperazine-based antibiotic against resistant strains of bacteria, showing promising results in reducing infection rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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